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Compound of Interest

Compound Name: (R)-CRS8 trihydrochloride

Cat. No.: B15543694

(R)-CRS8, a second-generation analog of the cyclin-dependent kinase (CDK) inhibitor
Roscovitine, has demonstrated significant potential in preclinical studies due to its potent and
selective inhibition of multiple CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[1][2] It
has been shown to be 50-100 times more potent than Roscovitine in inducing apoptosis in
various tumor cell lines.[3] Furthermore, (R)-CR8 acts as a molecular glue degrader, inducing
the ubiquitination and degradation of cyclin K.[1][4] These mechanisms contribute to its anti-
proliferative and neuroprotective effects observed in various models.[1][2][5] Understanding the
pharmacokinetic profile of (R)-CR8 is crucial for its further development as a therapeutic agent.

Pharmacokinetic Profile of (R)-CR8 in Mice

A comprehensive pharmacokinetic study in mice has revealed favorable properties for (R)-CRS8,
including high oral bioavailability and a relatively long half-life compared to its parent
compound, Roscovitine.[3][6] The key pharmacokinetic parameters are summarized in the
table below.
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Pharmacokinetic

Intravenous (50 mgl/kg) Oral (100 mg/kg)
Parameter
Cmax (ug/mL) 102+15 85+1.2
Tmax (h) 0.08 0.5
AUC (0-t) (ug.h/mL) 25.4+3.8 50.1+7.5
AUC (0-inf) (ng.h/mL) 26.1+4.1 51.8+8.2
Half-life (t%) (h) 29+0.4 31+05
Bioavailability (%) - ~100
Volume of Distribution (Vd)

49+0.7
(L/kg)
Clearance (CL) (L/h/kg) 1.9+0.3

Data sourced from Sallam et al., 2013.[3]

Experimental Protocols
In Vivo Pharmacokinetic Study in Mice

This protocol outlines the methodology for determining the pharmacokinetic profile of (R)-CR8
in @ mouse model.

1. Animal Model:
o Male BALB/c mice (8-10 weeks old, weighing 25-30 g) are used for the study.

e Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free
access to food and water.

 All animal procedures should be performed in accordance with institutional guidelines for
animal care and use.

2. Drug Administration:[3]
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(R)-CR8 trihydrochloride is dissolved in a suitable vehicle, such as 50 mM HCL.[6]
Intravenous (V) Administration: A single dose of 50 mg/kg is administered via the tail vein.[3]
Oral (PO) Administration: A single dose of 100 mg/kg is administered by oral gavage.[3]

. Sample Collection:[3]

At predetermined time points after drug administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and
24 hours), animals are anesthetized.

Blood samples are collected via cardiac puncture into heparinized tubes.

Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes) and stored at -80°C
until analysis.

For biodistribution studies, various organs (e.g., liver, kidney, brain, adipose tissue, bone
marrow) are collected, weighed, and homogenized.[3]

. Pharmacokinetic Analysis:

Plasma and tissue homogenate concentrations of (R)-CR8 are determined using a validated
analytical method (see below).

Pharmacokinetic parameters are calculated using non-compartmental analysis with software
such as WinNonlin.[6]

The oral bioavailability (F) is calculated using the formula: F = (AUCpo * Doseiv) / (AUCiv *
Dosepo).[6]

Bioanalytical Method for (R)-CR8 Quantification

A validated high-performance liquid chromatography (HPLC) method with UV detection is used
for the quantification of (R)-CR8 in biological matrices.[3]

1. Sample Preparation:[6]
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Protein Precipitation: To 100 pL of plasma or tissue homogenate, add 200 pL of cold
methanol to precipitate proteins.

Vortex the mixture for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Collect the supernatant and inject it into the HPLC system.

. HPLC-UV System and Conditions:[3]

HPLC System: A standard HPLC system equipped with a UV detector.

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 pum).

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an
organic solvent (e.g., acetonitrile), run in an isocratic or gradient mode.

Flow Rate: Typically 1.0 mL/min.

Detection Wavelength: 305 nm.[6]

Retention Time: Approximately 5 minutes for (R)-CR8.[3]

. Method Validation:[3]

The method should be validated for linearity, accuracy, precision, recovery, and stability.

The lower limit of quantification (LLOQ) was reported to be 0.10 pug/mL.[3]

Linearity was observed in the range of 0.10-10 pg/mL.[3]

Accuracy and precision were greater than 86%, with a plasma recovery of over 95%.[3]

Visualizations
Experimental Workflow for Pharmacokinetic Study
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Pharmacokinetic study experimental workflow.
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Signaling Pathway Inhibition by (R)-CR8

(R)-CRS8 exerts its cellular effects primarily through the inhibition of cyclin-dependent kinases,
which are key regulators of the cell cycle and transcription.
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Mechanism of action of (R)-CR8 via CDK inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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